molecular formula C8H3Br3N2 B372514 2,7,8-Tribromo-1,5-naphthyridine

2,7,8-Tribromo-1,5-naphthyridine

Cat. No.: B372514
M. Wt: 366.83g/mol
InChI Key: RCCPERGQGLNZQH-UHFFFAOYSA-N
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Description

2,7,8-Tribromo-1,5-naphthyridine is a halogenated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substitution of bromine atoms at positions 2, 7, and 8 imparts distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via halogenation strategies similar to those used for other brominated 1,5-naphthyridines. For instance, bromo derivatives of 1,5-naphthyridine are often prepared through direct halogenation or via lithiation followed by electrophilic quenching. highlights the generation of lithio anions from bromo-naphthyridines using n-BuLi at −78°C, which react with aldehydes to form benzylic alcohols .

Properties

Molecular Formula

C8H3Br3N2

Molecular Weight

366.83g/mol

IUPAC Name

2,7,8-tribromo-1,5-naphthyridine

InChI

InChI=1S/C8H3Br3N2/c9-4-3-12-5-1-2-6(10)13-8(5)7(4)11/h1-3H

InChI Key

RCCPERGQGLNZQH-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-Tribromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the direct bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,7,8-Tribromo-1,5-naphthyridine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce partially or fully de-brominated naphthyridines .

Scientific Research Applications

2,7,8-Tribromo-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,8-Tribromo-1,5-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Based on the bromination pattern, the molecular weight is estimated to be ~408 g/mol (C₈H₃Br₃N₂).
  • Reactivity : Bromine substituents enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in related chloro-naphthyridines ().
Halogenated 1,5-Naphthyridine Derivatives

A. 8-Chloro-2-(3-(methylsulfonyl)phenyl)-1,5-naphthyridine (7a) and 8-Chloro-2-(6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine (7b)

  • Synthesis : Prepared via chlorination and thermal condensation with substituted anilines (). Microwave-assisted SNAr with amines is efficient for chloro derivatives .
  • Applications: Antimalarial agents targeting Plasmodium phosphatidylinositol biosynthesis .
  • Comparison: Chloro derivatives exhibit faster SNAr reactivity compared to bromo analogues due to lower bond dissociation energy (C-Cl vs. C-Br).

B. 5,6,7,8-Tetrahydro-3-nitro-1,7-naphthyridine

  • Structure : Partially saturated core with a nitro group.
  • Reactivity : Nitro groups enable reduction to amines, a pathway absent in bromo derivatives.
Compound Substituents Molecular Weight (g/mol) Key Applications Synthesis Method
2,7,8-Tribromo-1,5-naphthyridine Br (2,7,8) ~408 Intermediate for cross-coupling Sequential bromination
7a Cl (8), SO₂Me-Ph (2) ~335 Antimalarial agents Chlorination + SNAr
5,6,7,8-Tetrahydro-3-nitro-1,7-naphthyridine NO₂ (3), saturated core ~193 Drug development candidate Cyclization + nitration
Fused 1,5-Naphthyridines

A. Pyronaridine I and Benzo[b][1,5]naphthyridine II

  • Structure: Fused aromatic rings (e.g., chromeno- or quinolino-naphthyridines) synthesized via intramolecular Povarov reactions ().
  • Applications : Pyronaridine is a clinical antimalarial, while benzo[b] derivatives show antitumor and topoisomerase II inhibition .
  • Comparison :
    • Fused systems exhibit enhanced planarity and π-stacking, improving DNA intercalation.
    • Brominated derivatives like this compound lack fused rings but offer tunable halogen-mediated interactions.
Isomeric Naphthyridines

A. [1,5]- vs. [1,8]-Naphthyridines

  • Structure : Nitrogen positions differ ([1,5] vs. [1,8]), altering electronic distribution.
  • Reactivity: [1,8]-Naphthyridines are potent CB2 cannabinoid receptor ligands, while [1,5]-isomers show divergent binding due to N-atom spacing .
  • Comparison :
    • This compound’s bromine placement may sterically hinder receptor binding compared to smaller [1,8]-derivatives.
Metal Complexation Behavior
  • 1,5-Naphthyridine Ligands: Act as mono- or bidentate ligands depending on substitution. Bromo groups may reduce coordination ability compared to amino or alkoxy substituents ().
  • Example : Chloro-naphthyridines form stable complexes with transition metals (e.g., Pd, Cu) for catalytic applications, whereas bromo analogues might require tailored conditions .

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